molecular formula C16H30O4 B14573966 6-(Acetyloxy)tetradecanoic acid CAS No. 61668-04-0

6-(Acetyloxy)tetradecanoic acid

Cat. No.: B14573966
CAS No.: 61668-04-0
M. Wt: 286.41 g/mol
InChI Key: QAXPRIKNMQYNQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)tetradecanoic acid typically involves the esterification of tetradecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Tetradecanoic acid+Acetic anhydride6-(Acetyloxy)tetradecanoic acid+Acetic acid\text{Tetradecanoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Tetradecanoic acid+Acetic anhydride→6-(Acetyloxy)tetradecanoic acid+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)tetradecanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield tetradecanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Tetradecanoic acid and acetic acid.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted tetradecanoic acid derivatives.

Scientific Research Applications

6-(Acetyloxy)tetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and membrane dynamics.

    Medicine: Investigated for potential therapeutic effects and drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)tetradecanoic acid involves its interaction with cellular membranes and proteins. The acetyloxy group can facilitate the compound’s incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can undergo enzymatic hydrolysis, releasing acetic acid and tetradecanoic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid (Myristic acid): The parent compound, commonly found in fats and oils.

    6-Hydroxytetradecanoic acid: A hydroxyl derivative with different reactivity and applications.

    6-Bromotetradecanoic acid: A brominated derivative used in organic synthesis.

Uniqueness

6-(Acetyloxy)tetradecanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in organic solvents and its reactivity in esterification and hydrolysis reactions, making it valuable in various applications.

Properties

CAS No.

61668-04-0

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

6-acetyloxytetradecanoic acid

InChI

InChI=1S/C16H30O4/c1-3-4-5-6-7-8-11-15(20-14(2)17)12-9-10-13-16(18)19/h15H,3-13H2,1-2H3,(H,18,19)

InChI Key

QAXPRIKNMQYNQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCC(=O)O)OC(=O)C

Origin of Product

United States

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